molecular formula C20H23N3O6 B15282309 9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate

9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate

Cat. No.: B15282309
M. Wt: 401.4 g/mol
InChI Key: PLAFHXHNOWNZAF-OHVXSQEESA-N
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Description

9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5220~2,5~]undec-10-ene-6,9-dicarboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate: shares similarities with other tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

9-O-benzyl 6-O-ethyl (3R)-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.02,5]undec-10-ene-6,9-dicarboxylate

InChI

InChI=1S/C20H23N3O6/c1-4-27-19(25)21-15-10-12(2)16(17-13(3)18(24)22(17)21)23(29-15)20(26)28-11-14-8-6-5-7-9-14/h5-10,13,15-17H,4,11H2,1-3H3/t13-,15?,16?,17?/m1/s1

InChI Key

PLAFHXHNOWNZAF-OHVXSQEESA-N

Isomeric SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)[C@@H]3C)N(O2)C(=O)OCC4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)C3C)N(O2)C(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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